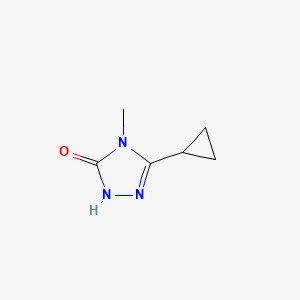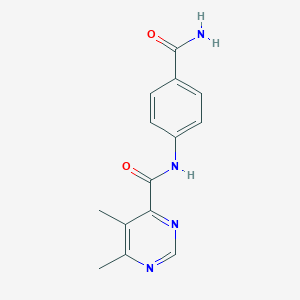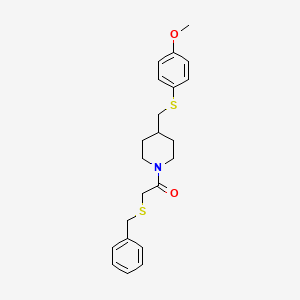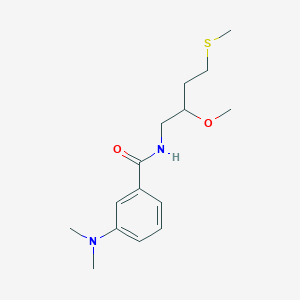![molecular formula C21H23N5O5S B2469519 3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866344-84-5](/img/structure/B2469519.png)
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader category of thienopyrimidines, which are of interest due to their diverse chemical reactions and potential to create compounds with significant biological activities. For example, thieno[2,3-d]pyrimidine derivatives have been synthesized through reactions involving compounds like thietanylpyrimidine and thietanylimidazole derivatives, indicating a methodological exploration in heterocyclic chemistry to achieve compounds with potential antihypertensive effects or as enzyme inhibitors (Meshcheryakova et al., 2013). Moreover, the synthesis processes often involve the manipulation of functional groups to explore different pharmacological activities, demonstrating the compound's utility in drug discovery and development processes.
Potential Pharmacological Activities
Research into thienopyrimidine derivatives, including those similar in structure to the compound of interest, has shown promise in various pharmacological applications. For instance, studies have indicated that certain thienopyrimidines possess potent activity as antihypertensive agents, with some derivatives being more potent than established medications in reducing systolic blood pressure in animal models (Russell et al., 1988). These findings suggest the potential for developing new therapeutic agents based on the structural backbone of thienopyrimidines for treating hypertension.
Mechanism of Action
properties
IUPAC Name |
3-[5-[4-(4-nitrophenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c27-18(3-1-2-9-25-20(28)19-17(8-14-32-19)22-21(25)29)24-12-10-23(11-13-24)15-4-6-16(7-5-15)26(30)31/h4-8,14H,1-3,9-13H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDOEMFFHRNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)
![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)

![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)



![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)


